molecular formula C9H20ClNO B1449546 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride CAS No. 1803585-94-5

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride

Cat. No.: B1449546
CAS No.: 1803585-94-5
M. Wt: 193.71 g/mol
InChI Key: QPMIBAKMFWYRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol . It is a hydrochloride salt form of an amine, which is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2,6-dimethyloxan-4-yl ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process generally involves:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Flow Processing: The reaction mixture is processed continuously to enhance efficiency and yield.

    Purification and Quality Control: The product is purified using industrial-scale techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

2-(2,6-dimethyloxan-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-9H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMIBAKMFWYRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 2
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 3
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 4
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride

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